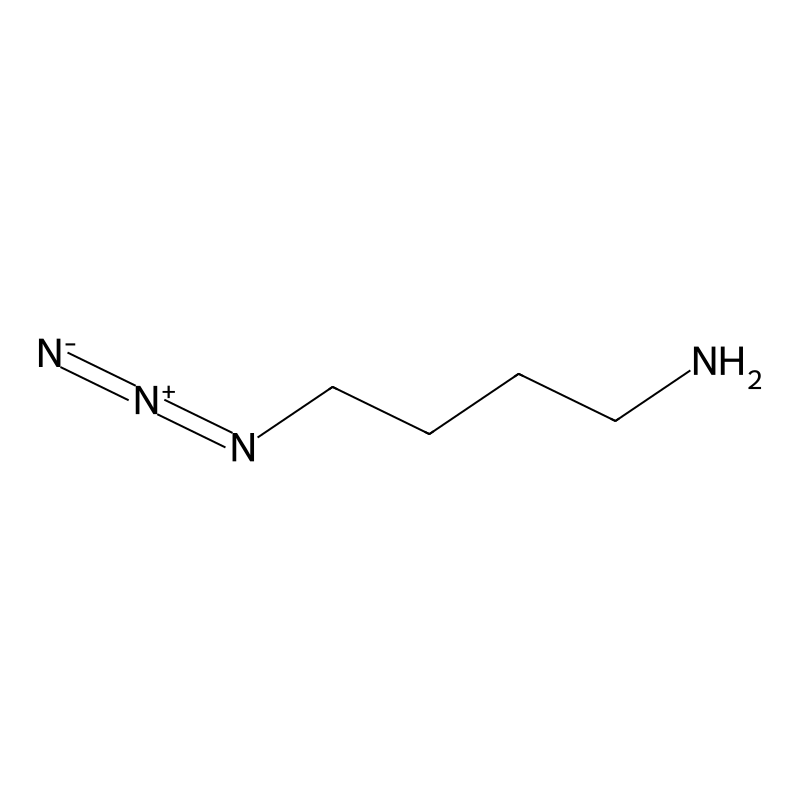

4-Azidobutan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis and Bioconjugation

- Building Block for Complex Molecules: 4-Azidobutan-1-amine serves as a versatile building block for the synthesis of more complex molecules. Its amine group allows for coupling reactions with various functional groups, while the azide group participates in click chemistry, enabling efficient and selective conjugation with other biomolecules []. This property makes it valuable in the synthesis of pharmaceuticals, drug delivery systems, and other functional materials [].

- Bioconjugation for Biomolecule Labeling: The azide group in 4-Azidobutan-1-amine readily reacts with alkyne groups via click chemistry, a powerful tool for bioconjugation. This allows scientists to attach the molecule to various biomolecules, such as proteins, antibodies, and nucleic acids, for diverse applications []. For example, 4-Azidobutan-1-amine can be used to label antibodies for targeted drug delivery or cellular imaging [].

Chemical Biology and Drug Discovery

- Probe for Studying Cellular Processes: 4-Azidobutan-1-amine can be incorporated into small molecule probes to study various cellular processes. By attaching the molecule to different functional groups, researchers can target specific cellular components or pathways and investigate their function []. The azide group can then be used for further conjugation with detection or reporting moieties for analysis.

- Potential Therapeutic Applications: Recent research explores the potential therapeutic applications of 4-Azidobutan-1-amine derivatives. Studies suggest that such molecules may possess antitumor, antimicrobial, and other biological activities, warranting further investigation for drug discovery purposes.

4-Azidobutan-1-amine is an organic compound characterized by a four-carbon chain (butane) with an amine group (-NH2) at one end and an azide group (-N3) at the other. Its molecular formula is C₄H₁₀N₄, and it has a molar mass of approximately 114.15 g/mol. This compound is classified as a heterobifunctional reagent due to its two distinct functional groups, which enable it to participate in various

- Acute Toxicity: Data on the specific toxicity of 4-Azidobutan-1-amine is limited. However, azide compounds can be generally toxic upon ingestion or inhalation.

- Flammability: Information on flammability is not readily available, but it is likely flammable based on the presence of a hydrocarbon chain.

- Storage and Handling: 4-Azidobutan-1-amine should be handled with care in a fume hood due to potential toxicity and flammability. It should be stored in a cool, dark place in a sealed container.

4-Azidobutan-1-amine is primarily involved in the Cu(I)-catalyzed azide-alkyne cycloaddition reaction, a key reaction in Click Chemistry. In this reaction, the azide group reacts with terminal alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles, which are valuable intermediates in medicinal chemistry and materials science. The general reaction can be represented as follows:

textR-C≡CH + H₂N-(CH₂)₄-N₃ + Cu(I) catalyst → R-C=C-N-(CH₂)₄-NH₂ + N₂

This reaction is notable for its efficiency and selectivity, making 4-Azidobutan-1-amine a useful building block for synthesizing complex molecules .

While 4-Azidobutan-1-amine itself does not exhibit specific biological activity, its role as a linker molecule in Click Chemistry allows it to facilitate the conjugation of biomolecules such as proteins and nucleic acids. This property is particularly useful in the development of bioconjugates for therapeutic applications and in the creation of targeted drug delivery systems . The azide functionality enables selective labeling and tracking of biomolecules within biological systems.

The synthesis of 4-Azidobutan-1-amine can be achieved through several methods, including:

- Azidation of Butylamine: This involves treating butylamine with sodium azide and a suitable acid to form the azide group.

- Reduction Reactions: The compound can also be synthesized via reduction processes involving nitriles or amides.

- SN2 Reactions: Alkyl halides can react with sodium azide to produce azides, which may then be converted into 4-Azidobutan-1-amine .

These methods highlight the versatility of synthetic routes available for producing this compound.

4-Azidobutan-1-amine has several applications in scientific research and industry:

- Click Chemistry: It serves as a crucial reagent for bioconjugation processes, allowing for the efficient linking of various biomolecules.

- Drug Development: Its ability to form stable triazole linkages makes it valuable in designing new pharmaceuticals.

- Material Science: Used in creating functionalized polymers and materials that require specific chemical properties or functionalities .

Interaction studies involving 4-Azidobutan-1-amine focus on its reactivity with various alkynes and other functional groups. These studies help elucidate the mechanisms of Click Chemistry and improve the efficiency of bioconjugation techniques. The unique properties of the azide group allow for selective reactions under mild conditions, which are essential for preserving biological activity during conjugation processes .

Several compounds share structural similarities with 4-Azidobutan-1-amine, often featuring variations in chain length or functional groups. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Azidopropan-1-amine | Three-carbon chain with an azide group | Shorter chain length compared to 4-Azidobutan-1-amine |

| 5-Azidopentan-1-amine | Five-carbon chain with an azide group | Longer chain length enhances hydrophobicity |

| 4-Aminobutan-1-ol | Hydroxyl instead of azide | Lacks the reactive azide functionality |

The uniqueness of 4-Azidobutan-1-amine lies in its balance between hydrophilicity from the amine group and reactivity from the azide group, making it particularly suited for applications requiring both properties .